7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one
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Overview
Description
7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its fused ring structure, which includes a pyrimidine ring and a pyridazine ring. The presence of a chlorine atom at the 7th position and a keto group at the 2nd position further defines its chemical properties. Pyridazinone derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization with formamide under reflux conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler structure with similar pharmacological activities.
Pyridazinone: A closely related compound with a keto group at the 3rd position.
Pyrimido[1,2-a]benzimidazole: Another fused heterocyclic compound with different biological activities.
Uniqueness
7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one is unique due to its specific fused ring structure and the presence of a chlorine atom at the 7th position.
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
7-chloro-3,4-dihydropyrimido[1,2-b]pyridazin-2-one |
InChI |
InChI=1S/C7H6ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-2H,3-4H2 |
InChI Key |
GVPQFGLLBPHMMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC1=O)C=CC(=N2)Cl |
Origin of Product |
United States |
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